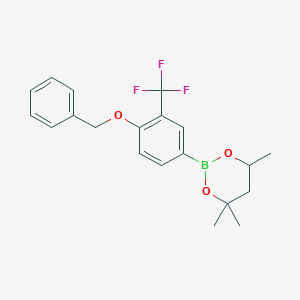
2-(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is a boronic ester compound that features a trifluoromethyl group and a benzyloxy substituent on the phenyl ring
Mechanism of Action
Biochemical Pathways
The compound has been used in Suzuki–Miyaura (SM) coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane typically involves the following steps:
Formation of the benzyloxy intermediate: This step involves the reaction of a phenol derivative with benzyl bromide in the presence of a base such as potassium carbonate.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced via a radical trifluoromethylation reaction using a trifluoromethylating agent such as trifluoromethyl phenyl sulfone.
Formation of the boronic ester: The final step involves the reaction of the trifluoromethylated benzyloxy intermediate with a boronic acid or boronic ester precursor under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the trifluoromethyl group or reduction of other functional groups present in the molecule.
Substitution: The benzyloxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may involve nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the development of pharmaceuticals, especially those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of advanced materials with unique properties, such as fluorinated polymers or boron-containing materials.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)boronic acid: Similar structure but lacks the dioxaborinane ring.
4-(Benzyloxy)-3-(trifluoromethyl)phenylboronic acid: Similar structure but lacks the dioxaborinane ring and has a different substitution pattern.
2-(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane: Similar structure but with different substituents on the phenyl ring.
Uniqueness
This compound is unique due to the combination of the trifluoromethyl group, benzyloxy group, and the boronic ester moiety. This combination imparts unique chemical properties and reactivity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4,4,6-trimethyl-2-[4-phenylmethoxy-3-(trifluoromethyl)phenyl]-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BF3O3/c1-14-12-19(2,3)27-21(26-14)16-9-10-18(17(11-16)20(22,23)24)25-13-15-7-5-4-6-8-15/h4-11,14H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAGEEIYQHBNKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
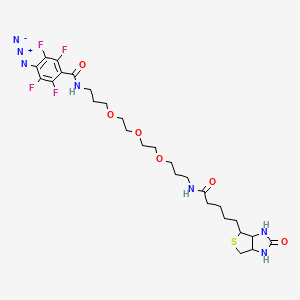

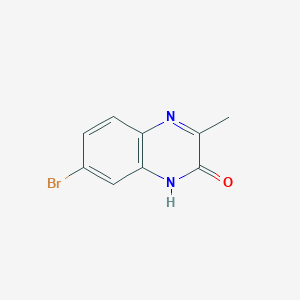
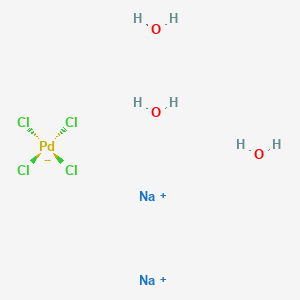
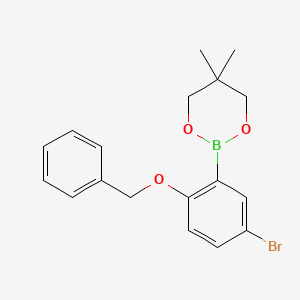
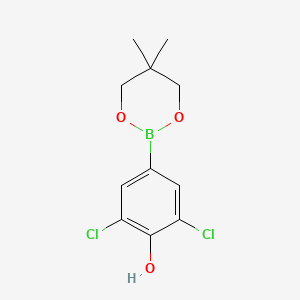
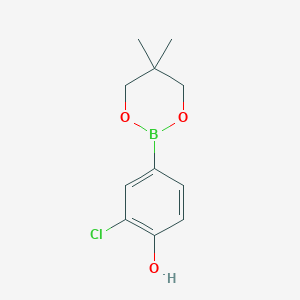
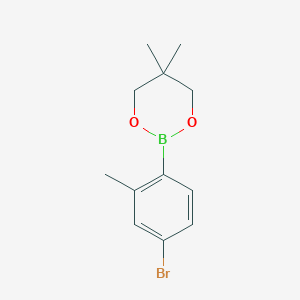
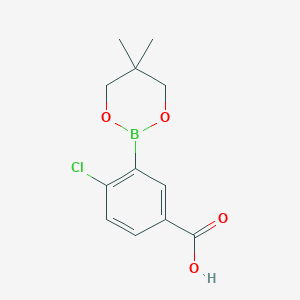

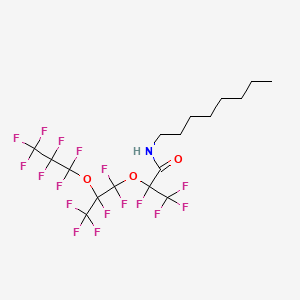
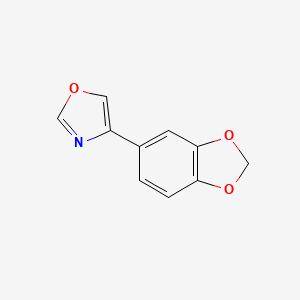
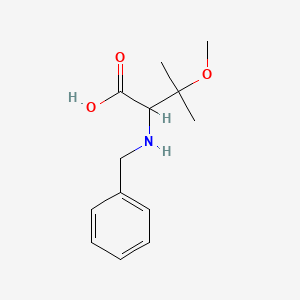
![(3R)-3-[(2S)-Butan-2-yl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B6363154.png)
